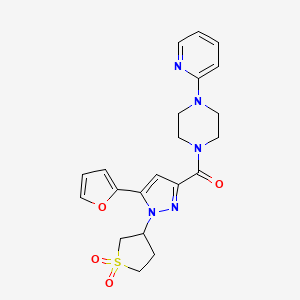![molecular formula C18H19ClFN3OS B2697269 N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-fluorobenzamide hydrochloride CAS No. 1216454-61-3](/img/structure/B2697269.png)
N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-fluorobenzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[d]thiazole derivatives are a class of compounds that have been studied for their potential biological activities . They are synthesized from the reaction of 2-aminothiophenol with different esters such as ethyl cyanoacetate, diethylmalonate, or ethyl acetoacetate .
Synthesis Analysis
The synthesis of benzo[d]thiazole derivatives involves multi-component reactions with aromatic aldehydes and cyclohexan-1,3-dione . The reactions can be carried out under different conditions, including the use of solvent and regular catalyst or solvent-free ionic liquids .Molecular Structure Analysis
The molecular structure of benzo[d]thiazole derivatives is characterized by extensive analytical and spectral studies .Chemical Reactions Analysis
Benzo[d]thiazole derivatives can undergo various chemical reactions to produce biologically active compounds .Wissenschaftliche Forschungsanwendungen
GPIIb/IIIa Integrin Antagonists
The development of GPIIb/IIIa integrin antagonists, such as those incorporating trisubstituted beta-amino acid derivatives and a substituted benzamidine structure, exemplifies the application of benzothiazole derivatives in creating potent and orally active fibrinogen receptor antagonists. These compounds, developed through SAR studies and combinatorial chemistry, show promise for antithrombotic treatment, particularly in the acute phase due to their rapid onset and short duration of action after oral administration (Hayashi et al., 1998).
Anticancer Agents
Benzothiazole (BT) derivatives have been a focus in medicinal chemistry for their potential as anticancer agents. Synthesis of new benzothiazole acylhydrazones and investigation into their anticancer activity reveal the modulation of antitumor properties by various substitutions on the BT scaffold. These compounds demonstrated cytotoxic activity against several cancer cell lines, indicating their potential as therapeutic agents (Osmaniye et al., 2018).
Corrosion Inhibitors
In the field of materials science, benzothiazole derivatives have been studied as corrosion inhibitors for steel in acidic environments. Two derivatives, BTC 6 T and BTC 8 T, showed significant inhibition efficiency against steel corrosion, surpassing previously reported inhibitors from the benzothiazole family. Their study illustrates the application of benzothiazole compounds in protecting industrial materials (Hu et al., 2016).
Antimicrobial Agents
The synthesis of novel (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones as potent antimicrobial agents showcases the use of benzothiazole derivatives in combating microbial infections. These compounds displayed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi, often outperforming reference drugs and highlighting their potential in addressing antimicrobial resistance (Liaras et al., 2011).
Fluorescent Sensors
Benzothiazole and benzimidazole conjugated Schiff bases have been developed as fluorescent sensors for metal ions like Al3+ and Zn2+. These compounds demonstrate large Stokes shifts and exhibit solvatochromic behavior, making them suitable for detecting these metal ions in various environments. Their photophysical properties and sensitivity towards Al3+ and Zn2+ ions suggest applications in environmental monitoring and analytical chemistry (Suman et al., 2019).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-fluorobenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3OS.ClH/c1-21(2)10-11-22(17(23)13-6-5-7-14(19)12-13)18-20-15-8-3-4-9-16(15)24-18;/h3-9,12H,10-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBHJDSMMWBPLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC(=CC=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-fluorobenzamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2697189.png)
![Tert-butyl N-[[4-(but-2-ynoylamino)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate](/img/structure/B2697191.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2697196.png)

![N-[4-chloro-5-formyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]thiophene-2-sulfonamide](/img/structure/B2697198.png)
![5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2697200.png)
![{1-Azabicyclo[3.3.1]nonan-5-yl}methanol hydrochloride](/img/structure/B2697203.png)
![N-butyl-3-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2697206.png)
![N-[2-(4-hydroxyphenoxy)ethyl]acetamide](/img/structure/B2697208.png)
